Pcsk9-IN-27 Demonstrates Sub-Nanomolar-to-Low-Nanomolar Potency Advantage vs. Alternative Small Molecules
Pcsk9-IN-27 inhibits the PCSK9-LDLR interaction with an IC50 of 3.4 nM [1]. This potency is >95-fold greater than the clinical-stage candidate NYX-PCSK9i (IC50 = 323 nM) , >157-fold greater than PCSK9-IN-13/Compound 3f (IC50 = 537 nM) [2], and >3939-fold greater than the Pfizer development compound PF-06815345 (IC50 = 13.4 μM) . This broad comparative analysis establishes Pcsk9-IN-27 as a high-potency tool compound within the small-molecule PCSK9 inhibitor landscape.
| Evidence Dimension | In vitro biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | NYX-PCSK9i: 323 nM; PCSK9-IN-13: 537 nM; PF-06815345: 13.4 μM |
| Quantified Difference | 95-fold (vs. NYX-PCSK9i); 157-fold (vs. PCSK9-IN-13); 3939-fold (vs. PF-06815345) |
| Conditions | In vitro PCSK9-LDLR binding/interaction assays (cross-study comparison) |
Why This Matters
The >95-fold potency differential allows for complete target engagement at lower compound concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] O'Mahony, G.D., et al. Pcsk9 inhibitors and methods of use thereof. Patent WO2024062089A1, 2024. View Source
- [2] Evison, B.J., et al. Bioorganic & Medicinal Chemistry. 2020. View Source
